molecular formula C6H10N2 B13219577 2-(Cyclopropylamino)propanenitrile

2-(Cyclopropylamino)propanenitrile

Cat. No.: B13219577
M. Wt: 110.16 g/mol
InChI Key: UMMIQMAIGBATCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylamino)propanenitrile is an organic compound with the molecular formula C6H10N2 It is characterized by the presence of a cyclopropylamino group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ketones.

Scientific Research Applications

2-(Cyclopropylamino)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclopropylamino group can influence the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are essential for understanding its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

    2-Propenenitrile:

    2-(Cyclopropylamino)acetonitrile: Similar structure but with a different carbon chain length.

Uniqueness

2-(Cyclopropylamino)propanenitrile is unique due to the presence of both the cyclopropylamino group and the nitrile group, which confer distinct chemical properties and reactivity compared to other nitriles .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-(cyclopropylamino)propanenitrile

InChI

InChI=1S/C6H10N2/c1-5(4-7)8-6-2-3-6/h5-6,8H,2-3H2,1H3

InChI Key

UMMIQMAIGBATCS-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)NC1CC1

Origin of Product

United States

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